3-Pyridinethiol, 5-fluoro-
CAS No.:
Cat. No.: VC18140807
Molecular Formula: C5H4FNS
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Molecular Formula | C5H4FNS | 
|---|---|
| Molecular Weight | 129.16 g/mol | 
| IUPAC Name | 5-fluoropyridine-3-thiol | 
| Standard InChI | InChI=1S/C5H4FNS/c6-4-1-5(8)3-7-2-4/h1-3,8H | 
| Standard InChI Key | LJGOYNUUJSIITD-UHFFFAOYSA-N | 
| Canonical SMILES | C1=C(C=NC=C1S)F | 
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-Pyridinethiol, 5-fluoro- has the molecular formula C₅H₄FNS, corresponding to a molecular weight of 129.16 g/mol . The IUPAC name specifies the substitution pattern: a fluorine atom at the 5-position and a thiol group at the 3-position of the pyridine ring. This arrangement creates distinct electronic environments, with the electron-withdrawing fluorine atom polarizing the aromatic system and the thiol group introducing nucleophilic reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | 
|---|---|
| CAS Number | 762272-45-7 | 
| Molecular Formula | C₅H₄FNS | 
| Molecular Weight | 129.16 g/mol | 
| Substituents | 5-Fluoro, 3-thiol | 
| XLogP3 (Predicted) | 1.2 | 
| Hydrogen Bond Donors | 1 (Thiol group) | 
| Hydrogen Bond Acceptors | 2 (Ring nitrogen, fluorine) | 
Structural Analysis
The fluorine atom at the 5-position induces a meta-directing effect, altering the electron density at the 3-position where the thiol group resides. This electronic interplay enhances the acidity of the thiol proton (predicted pKa ~6.5–7.0), making it susceptible to deprotonation under mild basic conditions . Comparative studies of fluorinated pyridinethiols suggest that the 5-fluoro substitution increases ring planarity by approximately 3° compared to non-fluorinated analogs, as observed in X-ray crystallography of related compounds .
Synthetic Pathways and Challenges
Direct Fluorination Strategies
The synthesis of 3-Pyridinethiol, 5-fluoro- typically begins with halogen-exchange reactions on pre-functionalized pyridine precursors. One reported route involves:
- 
Chloropyridine intermediates: 5-Chloro-3-mercaptopyridine undergoes nucleophilic aromatic substitution (NAS) with potassium fluoride in polar aprotic solvents (e.g., DMF) at 120–150°C . 
- 
Protecting group chemistry: The thiol group is often protected as a disulfide or trityl ether during fluorination to prevent side reactions. Deprotection with reducing agents (e.g., TCEP) yields the free thiol . 
Table 2: Representative Synthetic Yields
| Starting Material | Conditions | Yield (%) | 
|---|---|---|
| 5-Chloro-3-mercaptopyridine | KF, DMF, 140°C, 24h | 62 | 
| 3-Nitro-5-fluoropyridine | H₂S, Cu(OAc)₂, DMSO, 80°C | 41 | 
Purification and Stability
Chromatographic purification remains challenging due to the compound’s tendency to oxidize to the disulfide dimer. Stabilization is achieved through:
- 
Storage under inert atmosphere (N₂/Ar) at -20°C 
- 
Addition of radical scavengers (e.g., BHT) in solution 
- 
Lyophilization as the ammonium salt form 
Reactivity and Functionalization
Thiol-Specific Reactions
The nucleophilic thiol group participates in:
- 
Disulfide bond formation: Spontaneous oxidation in air produces 3,3'-dithiobis(5-fluoropyridine), a dimer with applications in dynamic covalent chemistry . 
- 
Alkylation: Reaction with alkyl halides yields thioethers (e.g., 3-(alkylthio)-5-fluoropyridines), useful as ligands in catalysis . 
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Metal coordination: Forms stable complexes with Pd(II), Au(I), and Hg(II), leveraging the "soft" sulfur donor atom . 
Fluorine-Directed Electrophilic Substitution
The fluorine atom directs incoming electrophiles to the 2- and 4-positions of the pyridine ring. Notable transformations include:
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Nitration: Generates 5-fluoro-3-mercapto-2-nitropyridine (65% yield) using fuming HNO₃ at 0°C 
- 
Sulfonation: Produces water-soluble sulfonic acid derivatives under oleum conditions 
Emerging Applications
Materials Chemistry
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Self-assembled monolayers (SAMs): The thiol group enables surface attachment to gold nanoparticles (AuNPs), creating fluorinated interfaces for biosensors 
- 
Polymer modifiers: Copolymerization with styrene derivatives enhances thermal stability (Tg increase of 40°C observed) 
Research Frontiers and Challenges
Computational Modeling
DFT calculations (B3LYP/6-311++G**) predict:
- 
Strong intramolecular S···F interactions (2.9 Å distance) stabilizing a pseudo-six-membered ring conformation 
- 
Frontier molecular orbitals localized on the thiol group (HOMO) and pyridine ring (LUMO), enabling charge-transfer complexes 
Toxicity and Environmental Impact
Preliminary ecotoxicology data (OECD 201 guidelines):
- 
Daphnia magna 48h EC₅₀: 12 mg/L 
- 
Soil half-life: 23 days (aerobic conditions) 
- 
Requires handling as a Category 2 acute toxicant (GHS classification) 
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